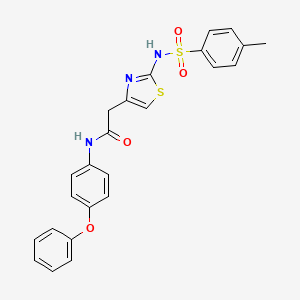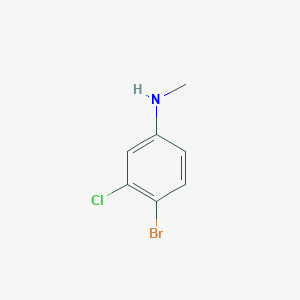
N-cyclopentyl-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a cyclopentyl group, a fluorobenzyl group, and an indole moiety, making it an interesting subject for studies in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole derivative is then reacted with a fluorobenzyl halide under basic conditions to form the intermediate compound. This intermediate is subsequently treated with cyclopentylamine and a suitable thiolating agent to yield the final product. The reaction conditions often require careful control of temperature, pH, and solvent choice to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction parameters and purification techniques is crucial for achieving consistent quality in industrial settings.
化学反应分析
Types of Reactions
N-cyclopentyl-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole and fluorobenzyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole or fluorobenzyl derivatives.
科学研究应用
N-cyclopentyl-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-cyclopentyl-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-cyclopentyl-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide
- N-cyclopentyl-2-(2-((4-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
Uniqueness
N-cyclopentyl-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide is unique due to its indole moiety, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the fluorobenzyl group also enhances its potential interactions with biological targets, making it a valuable compound for research and development.
属性
IUPAC Name |
N-cyclopentyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2OS/c23-17-11-9-16(10-12-17)13-25-14-21(19-7-3-4-8-20(19)25)27-15-22(26)24-18-5-1-2-6-18/h3-4,7-12,14,18H,1-2,5-6,13,15H2,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCDLBHDPXWBMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(4-Acetylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate](/img/structure/B2359733.png)





![N-(Cyclohex-3-en-1-ylmethyl)-N-[[6-(dimethylamino)pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2359746.png)

![4-methyl-5-[(pyrimidin-2-ylthio)methyl]-4{H}-1,2,4-triazole-3-thiol](/img/structure/B2359748.png)
![(Z)-2-Cyano-3-[4-[(4-fluorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2359751.png)
![8-chloro-N-(2-ethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2359752.png)
![2-[3-benzyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetohydrazide](/img/structure/B2359753.png)


